![molecular formula C37H52F3N11O15 B1449830 Exendin-4 (1-8) Trifluoroacetate CAS No. 1802078-29-0](/img/structure/B1449830.png)
Exendin-4 (1-8) Trifluoroacetate
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Overview
Description
Exendin-4 (1-8) Trifluoroacetate is a peptide that can be discovered through peptide screening . It is a diabetes peptide with a molecular weight of 833.86 and a chemical formula of C₃₅H₅₁N₁₁O₁₃ .
Synthesis Analysis
Exendin-4, a 39-amino acid peptide hormone, has been studied for its folding process using a steered molecular dynamics method . The study revealed an intermediate state during the folding process, suggesting a more complex three-state mode of folding .Molecular Structure Analysis
Structural analysis indicates that Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Chemical Reactions Analysis
Exendin-4 has been found to enhance the physiological functions of cells and the upregulation of GLP1 receptors, thus reducing the plasma glucose levels . Moreover, exendin-4 has also been found to ameliorate neuropathy, nephropathy, and ventricular remodeling .Physical And Chemical Properties Analysis
This compound has a molecular weight of 833.85 and a chemical formula of C 35 H 51 N 11 O 13 . It is stored at a temperature below -15°C .Scientific Research Applications
1. Reversal of Hepatic Steatosis
Exendin-4 has demonstrated effectiveness in reversing hepatic steatosis in ob/ob mice. It appears to improve insulin sensitivity, which in turn reduces serum glucose and hepatic steatosis. This study found that Exendin-4 treatment led to a reduction in oxidative stress markers and a change in the expression of genes related to fat metabolism in hepatocytes (Ding et al., 2006).
2. Reduction in Food Intake, Weight Gain, and Fat Deposition
Exendin-4 has been shown to decelerate food intake, weight gain, and fat deposition in Zucker rats. This effect is coupled with improvements in blood glucose levels, insulin sensitivity, and a reduction in abdominal fat, which supports the potential use of Exendin-4 in treating diabetes (Szayna et al., 2000).
3. Neuroprotective Effects in Ischemic Brain Injury
Exendin-4 has shown neuroprotective effects in reducing ischemic brain injury in mice, including both young and aged diabetic/obese mice. The treatment appears to promote microglial M2 polarization, indicating a potential mechanism for neuroprotection (Darsalia et al., 2014).
4. Impact on Glucose-Lowering and Insulin-Sensitizing
Exendin-4 demonstrates potent glucose-lowering and insulin-sensitizing actions in various diabetic animal models. It has been found to be more effective and potent than glucagon-like peptide (GLP)-1 in these models, which includes effects on HbA1c, fasting blood glucose, and plasma insulin levels (Young et al., 1999).
5. Structural Comparisons in the Solution and Micelle-Associated States
A study on the structural preferences of exendin-4 and GLP-1 showed significant insights into their molecular structures in different states. This understanding is crucial for enhancing their therapeutic application and effectiveness (Neidigh et al., 2001).
6. Insulinotropic Effect in Humans
Exendin-4 was found to be a potent and long-lasting insulinotropic agent in both nondiabetic and diabetic subjects. This study highlights its potential for regulating plasma glucose levels in type 2 diabetes (Egan et al., 2002).
7. Inhibiting Hepatic Lipogenesis via β-Catenin Signaling
Exendin-4 inhibits hepatic lipogenesis and improves hepatic steatosis by activating Wnt/β-catenin signaling. This suggests a novel mechanism of action for Exendin-4 in treating liver-related conditions (Seo et al., 2016).
8. Rapid Brain Entry and Potential Limitations at High Doses
Exendin-4 rapidly enters the brain, suggesting a central role in treating diabetes and obesity. However, this study indicates a possible limitation in the amount that can reach the brain at high doses (Kastin & Akerstrom, 2003).
9. Long-Acting Release Formulation for Type 2 Diabetes Therapy
A study explored a long-acting release system for exendin-4 based on biomimetic mineralization, which could potentially enhance its application in type 2 diabetes therapy (Chen et al., 2017).
10. Biological and Histological Effects on the Pancreas
Research on the effects of exendin-4 on the pancreas in rats revealed that it could lead to pancreatic acinar inflammation and pyknosis, raising concerns about its safety in long-term use (Nachnani et al., 2009).
Mechanism of Action
Target of Action
Exendin-4 (1-8) Trifluoroacetate primarily targets the Glucagon-like peptide 1 (GLP-1) receptors . These receptors are secreted from gut L-cells and specific brain nuclei . They play multiple roles including regulation of insulin sensitivity, inflammation, and synaptic plasticity .
Mode of Action
Exendin-4, as a GLP-1 receptor agonist, interacts with its targets and brings about significant changes. It inhibits the reduction of long-term potentiation in the brain of mice fed a high-fat diet . It also has a neuroprotective effect in primary cultured hippocampal and cortical neurons in in vitro metabolic imbalanced condition .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . It also plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors .
Pharmacokinetics
The pharmacokinetics of this compound shows that it has a maximum plasma concentration at 5 hours after treatment . The bioavailability, relative to its subcutaneous counterpart, was found to be 14.0 ± 1.8 % .
Result of Action
The molecular and cellular effects of Exendin-4’s action are quite significant. It improves cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It also increases the neurite length in metabolic-imbalanced hippocampal and cortical neurons, suggesting that Exendin-4 promotes neurite outgrowth and recovery of neurite damage by metabolic imbalance .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, metabolic conditions such as type 2 diabetes and obesity are directly linked to cognitive impairment in the central nervous system . Therefore, the environment of metabolic imbalance can significantly affect the action of Exendin-4.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSKABUXHULMOB-LCGDSFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52F3N11O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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